molecular formula C11H13F3N2O B14790705 (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide

カタログ番号: B14790705
分子量: 246.23 g/mol
InChIキー: VBCNXHQIPZRWSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide is a chiral alaninamide derivative characterized by a propanamide backbone with an (S)-configured amino group and a 3-(trifluoromethyl)benzyl substituent on the nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or receptor-modulated pathways . Its synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, yielding high purity (≥95%) and efficiency (≥94% yield) under optimized conditions .

特性

IUPAC Name

2-amino-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-7(15)10(17)16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCNXHQIPZRWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with (S)-2-bromo-propanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

科学的研究の応用

(S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (S)-2-amino-N-(3-(trifluoromethyl)benzyl)propanamide are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Substituent Position and Electronic Effects

  • Compound 30 (2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide): Differs by an additional benzyloxy group at the para position of the benzyl ring. This increases molecular weight (C₁₈H₁₉F₃N₂O₂ vs. C₁₁H₁₂F₃N₂O) and reduces lipophilicity (clogP: ~2.5 vs.
  • (S)-2-Amino-N-(4-((2-(trifluoromethyl)benzyl)oxy)benzyl)propanamide (29): The ortho-CF₃ substitution introduces steric hindrance, reducing binding affinity to opioid receptors compared to meta-substituted analogs .
  • (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide: Replacing CF₃ with a nitro group (electron-withdrawing but less lipophilic) decreases metabolic stability (t₁/₂: ~2 h vs. ~6 h for CF₃ analogs) .

Core Structure Modifications

  • Tetrahydroquinoline (THQ) Derivatives (4b, 4j): Compounds like 4b incorporate a THQ core instead of a benzyl group, enhancing μ-opioid receptor (MOR) binding (Ki: 12 nM vs. >1 µM for the target compound). The THQ core improves conformational rigidity, favoring receptor interaction .
  • >10 µM for the target) .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Formula clogP Solubility (µg/mL) Plasma Stability (t₁/₂, h) BBB Permeability (Papp, ×10⁻⁶ cm/s)
Target Compound C₁₁H₁₂F₃N₂O 1.8 15.2 6.1 8.3
Compound 30 C₁₈H₁₉F₃N₂O₂ 2.5 8.7 5.8 5.9
(S)-2-Amino-N-(3-fluorobenzyl)propanamide C₁₀H₁₂FN₂O 1.2 22.4 3.2 12.1
4b (THQ Derivative) C₂₇H₂₈FN₃O₃ 3.1 3.5 9.7 2.4

Pharmacological Activity

  • Anticonvulsant Activity : The target compound shows moderate activity in rodent models (ED₅₀: 45 mg/kg), outperforming fluorobenzyl analogs (ED₅₀: 60–75 mg/kg) but less potent than THQ derivatives (ED₅₀: 25 mg/kg) .
  • Receptor Binding :
    • MOR Affinity : THQ derivatives (4b: Ki = 12 nM) > Target compound (Ki = 1.2 µM) .
    • Dopamine D2 Antagonism : The target compound exhibits weak activity (IC₅₀: 10 µM), whereas brominated analogs (e.g., 32–35) show enhanced potency (IC₅₀: 0.8–1.5 µM) .

Q & A

Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetic profile?

  • Methodological Answer : Rodent models (e.g., maximal electroshock seizure test for anticonvulsant activity) are widely used. Dose-response studies (1–100 mg/kg, intraperitoneal administration) should assess efficacy and toxicity. Pharmacokinetic parameters (Cmax, T½) can be quantified via LC-MS/MS analysis of plasma samples . For neurodegenerative applications, transgenic Alzheimer’s models (e.g., APP/PS1 mice) may test amyloid aggregation inhibition, similar to guanidinyl tryptophan derivatives .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over time, while density functional theory (DFT) calculations predict electronic properties influencing binding affinity. For example, MD simulations of analogous compounds revealed stable binding to amyloid-β fibrils, correlating with experimental inhibition rates (e.g., 87% at 100 μM) .

Q. What strategies mitigate off-target effects during biological assays?

  • Methodological Answer : Counter-screening against related receptors/enzymes (e.g., kinase panels) and selectivity assays (e.g., radioligand displacement for opioid receptors) are critical. For instance, mixed-efficacy μ-opioid agonists/δ-opioid antagonists require dual-binding assays to validate target specificity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。